4-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c27-23(11-6-14-31(28,29)17-18-7-2-1-3-8-18)26-24-25-22(16-30-24)21-13-12-19-9-4-5-10-20(19)15-21/h1-3,7-8,12-13,15-16H,4-6,9-11,14,17H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYNGCZQYIHKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its structure on activity against various biological targets.
Chemical Structure
The compound features a thiazole ring substituted with a benzylsulfonyl group and a tetrahydronaphthalene moiety. This unique structure suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through nucleophilic substitutions and coupling reactions. The detailed synthetic pathway can be derived from established methodologies for thiazole derivatives and is critical for producing compounds with desired biological properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A notable study evaluated the antiproliferative effects of related thiazole derivatives against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that certain derivatives had IC50 values below 10 µM, suggesting potent activity against these cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | U-937 | 9.5 |
| 4b | SK-MEL-1 | 8.3 |
| Control | Doxorubicin | 0.5 |
The structure-activity relationship (SAR) studies indicated that modifications at the thiazole ring significantly influenced the anticancer activity, emphasizing the importance of substituents on both the thiazole and the naphthalene moieties .
The proposed mechanism of action for these compounds includes induction of apoptosis via modulation of cell cycle progression and inhibition of tubulin polymerization. The thiazole moiety is known to interact with tubulin, disrupting microtubule dynamics which is critical for cancer cell division .
Selectivity and Safety Profile
In vitro studies have also assessed the selectivity of these compounds towards cancer cells versus normal cells. For example, selected derivatives exhibited IC50 values greater than 100 µM against peripheral blood lymphocytes (PBL), indicating a favorable safety profile with minimal cytotoxicity to normal cells .
Case Studies
- Study on Thiazole Derivatives : A comprehensive study synthesized a series of thiazole derivatives and evaluated their anticancer activities. Among them, compounds with longer alkyl linkers showed enhanced potency against U-937 cells compared to those with shorter linkers .
- In Vivo Efficacy : In animal models bearing human tumor xenografts, related thiazole compounds demonstrated significant tumor growth inhibition, reinforcing their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Oxadiazole-Based Analogs
- 4-((4-Methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS: 922963-26-6)
- Structure : Replaces thiazole with 1,3,4-oxadiazole .
- Key Features :
- Oxadiazole’s electron-deficient nature may enhance metabolic stability compared to thiazole.
- Methoxyphenylsulfonyl group increases polarity vs. benzylsulfonyl.
Thiazole Derivatives
- 2-((4-Fluorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide (CAS: 895477-22-2)
Sulfonyl Group Modifications
- 4-(Methyl-(4-methylphenyl)sulfonylamino)-N-(1,3-thiazol-2-yl)butanamide (CAS: 328015-35-6) Structure: Methyl-(4-methylphenyl)sulfonyl instead of benzylsulfonyl. Key Differences:
- Increased steric hindrance from the methyl group.
Lower lipophilicity compared to benzylsulfonyl.
- 4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide (CAS: 756867-67-1) Structure: Replaces sulfonyl with benzothiazolylsulfanyl. Molecular Weight: 335.5 g/mol .
Substituent Effects on Physicochemical Properties
Preparation Methods
Thiazole Core Formation
The 2-aminothiazole scaffold is synthesized via condensation of α-bromoketones with thiourea derivatives. For the target compound, 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine is prepared using:
- 5,6,7,8-Tetrahydronaphthalen-2-ylcarbonyl bromide and thiourea in ethanol under reflux.
- Cyclization is catalyzed by triethylamine, yielding the thiazol-2-amine intermediate.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiazole formation | Thiourea, Et₃N | Ethanol | 80°C | 6 h | 78% |
Synthesis of Benzylsulfonylbutanamide Side Chain
Sulfide Intermediate Preparation
4-(Benzylthio)butanoic acid is synthesized by reacting 4-bromobutanoic acid with benzyl mercaptan in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 h.
Oxidation to Sulfonyl Group
The sulfide intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, followed by gradual warming to room temperature. Alternative oxidants like oxone (in methanol/water) are less effective for bulkier sulfides.
Oxidation Methods Comparison
| Oxidizing Agent | Solvent | Temperature | Conversion |
|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0°C → RT | 95% |
| Oxone | MeOH/H₂O | RT | 72% |
Activation as Acid Chloride
The sulfonylbutanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. The resulting 4-(benzylsulfonyl)butanoyl chloride is isolated via distillation under reduced pressure.
Amide Bond Formation
Coupling Thiazol-2-amine with Sulfonylbutanoyl Chloride
The final amidation employs Schotten-Baumann conditions :
- 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-amine is dissolved in THF.
- 4-(Benzylsulfonyl)butanoyl chloride is added dropwise at 0°C.
- Aqueous sodium hydroxide (NaOH) maintains pH 8–9 to scavenge HCl.
Optimized Parameters
- Molar ratio (acid chloride:amine): 1.1:1
- Reaction time: 3 h
- Yield: 88% after recrystallization from ethyl acetate/hexane.
Alternative Synthetic Routes and Modifications
Late-Stage Sulfonylation Strategy
An alternative approach involves introducing the benzylsulfonyl group after amide bond formation:
- Synthesize 4-mercaptobutanoic acid -thiazole amide.
- Alkylate the thiol with benzyl bromide.
- Oxidize to sulfone using m-CPBA.
This method avoids handling sulfonyl acid chlorides but risks over-oxidation of the thiazole ring.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the thiazol-2-amine on Wang resin enables iterative coupling and oxidation steps, improving purity for pharmaceutical applications. Cleavage with TFA/water (95:5) yields the target compound with >99% HPLC purity.
Critical Analysis of Reaction Challenges
Oxidation Selectivity
Over-oxidation to sulfonic acids is mitigated by:
- Strict temperature control (0–5°C during m-CPBA additions).
- Use of anhydrous conditions to prevent hydrolysis.
Thiazole Ring Stability
The electron-deficient thiazole ring is susceptible to nucleophilic attack. Strategies include:
- Avoiding strong bases during amidation.
- Using aprotic solvents (THF, acetonitrile) for coupling reactions.
Q & A
Q. Primary Methods :
- NMR Spectroscopy : H and C NMR verify substituent integration and coupling patterns (e.g., benzylsulfonyl protons at δ 4.2–4.5 ppm, tetrahydronaphthalene signals at δ 1.5–2.8 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 495.12) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Intermediate: What assays are used to evaluate its biological activity?
- In Vitro Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination .
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus or E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .
Advanced: How can reaction yield and purity be optimized during scale-up?
- Solvent Optimization : Switch from ethanol to DMF for higher solubility of intermediates .
- Catalyst Screening : Test Pd/C or organocatalysts for coupling steps to reduce by-products .
- Process Analytics : In-line FTIR monitors reaction progress; flash chromatography isolates high-purity intermediates (>98%) .
Challenges : Exothermic reactions require jacketed reactors for temperature stability .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Assay Standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing discrepancies .
- Structural Confirmation : Re-analyze batch purity via X-ray crystallography to rule out polymorphic effects .
Advanced: What mechanistic studies elucidate its mode of action?
- Molecular Docking : Simulate binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina; validate with mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .
- Western Blotting : Measure downstream protein expression (e.g., p53 or caspase-3 cleavage in apoptosis assays) .
Advanced: How are synthesis by-products identified and mitigated?
- By-Product Profiling : LC-HRMS identifies sulfoxide derivatives or dealkylated analogs .
- Process Adjustments : Reduce oxidation by replacing HO with milder oxidants (e.g., Oxone®) .
- Green Chemistry : Use scCO extraction to isolate pure product and recycle solvents .
Advanced: What strategies link structural modifications to activity (SAR)?
- Fragment Replacement : Substitute benzylsulfonyl with tosyl or mesyl groups to test hydrophobicity effects .
- Bioisosteres : Replace tetrahydronaphthalene with indane or decalin; evaluate via QSAR models .
- Proteomics : SILAC-based profiling identifies off-target interactions influencing SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
